molecular formula C8H7FN2 B3219024 4-Fluoro-2-methyl-5-azaindole CAS No. 1190314-71-6

4-Fluoro-2-methyl-5-azaindole

Cat. No. B3219024
M. Wt: 150.15 g/mol
InChI Key: NALARTQSVBBUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-5-azaindole is a chemical compound with the molecular formula C8H7FN2 . The azaindole chemical scaffold, which this compound is a part of, is represented in many biologically active natural products and synthetic derivatives .


Synthesis Analysis

The synthesis of azaindoles, including 4-Fluoro-2-methyl-5-azaindole, has been a topic of interest for many researchers. Novel synthetic methods have been developed for azaindole core units in the past few decades . These methods often involve metal-catalyzed reactions .


Chemical Reactions Analysis

Azaindoles, including 4-Fluoro-2-methyl-5-azaindole, have been the subject of numerous investigations due to their interesting biochemical and biophysical properties . Various synthetic methods have been designed and implemented for azaindole core units .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The azaindole scaffold, including 4-Fluoro-2-methyl-5-azaindole, has yielded several therapeutic agents for a variety of diseases . This suggests potential future directions in the development of novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALARTQSVBBUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261468
Record name 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190314-71-6
Record name 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-5-azaindole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-5-azaindole
Reactant of Route 3
4-Fluoro-2-methyl-5-azaindole
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methyl-5-azaindole
Reactant of Route 5
4-Fluoro-2-methyl-5-azaindole
Reactant of Route 6
4-Fluoro-2-methyl-5-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.